6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Physicochemical Property Lipophilicity LogP

6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (also named 6-methyl-5-azaindole-2-carboxylic acid) is a heterocyclic building block defined by a pyrrole ring fused to a pyridine at the [3,2-c] positions, bearing a carboxylic acid at the 2-position and a methyl substituent at the 6-position of the pyridine ring. This scaffold serves as a privileged intermediate in medicinal chemistry, notably as a core structure in kinase inhibitors and CNS-targeted agents.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 1242427-42-4
Cat. No. B596198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
CAS1242427-42-4
Synonyms6-Methyl-5-azaindole-2-carboxylic acid
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESCC1=CC2=C(C=C(N2)C(=O)O)C=N1
InChIInChI=1S/C9H8N2O2/c1-5-2-7-6(4-10-5)3-8(11-7)9(12)13/h2-4,11H,1H3,(H,12,13)
InChIKeyFLAUONSWVOQRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid (CAS 1242427-42-4) – Core Scaffold Profile for Procurement


6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (also named 6-methyl-5-azaindole-2-carboxylic acid) is a heterocyclic building block defined by a pyrrole ring fused to a pyridine at the [3,2-c] positions, bearing a carboxylic acid at the 2-position and a methyl substituent at the 6-position of the pyridine ring. This scaffold serves as a privileged intermediate in medicinal chemistry, notably as a core structure in kinase inhibitors and CNS-targeted agents [1]. Its closest structural analog is the non-methylated 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS 800401-65-4). The presence of the 6-methyl group introduces differential physicochemical and electronic properties that can influence downstream reactivity, metabolic stability, and molecular recognition [2].

Why 6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Cannot Be Swapped with Its Non-Methylated Analog


Although both share the 5-azaindole-2-carboxylic acid skeleton, the addition of a methyl group at the 6-position is not a trivial modification. In analogous pyrrolopyridine and pyridopyrimidine kinase inhibitor series, introducing a methyl group at this position has been demonstrated to significantly reduce oxidative metabolism, thereby improving hepatic microsomal stability and prolonging pharmacokinetic half-life [1]. The methyl group also alters the electronic density on the pyridine ring, which can affect both the acidity of the carboxylic acid and the compound's ability to participate in hydrogen-bonding and π-stacking interactions at target binding sites [2]. Consequently, substituting the non-methylated version may lead to inferior metabolic stability, altered binding kinetics, or failed coupling reactions in synthetic pathways optimized for the 6-methyl analog.

Quantitative Differentiation Guide for 6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid (CAS 1242427-42-4)


Enhanced Lipophilicity versus Parent 5-Azaindole-2-carboxylic Acid

The 6-methyl derivative exhibits a higher predicted partition coefficient (LogP) compared to the parent 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. This difference, derived from computational predictions on the same database platform, indicates increased membrane permeability potential .

Physicochemical Property Lipophilicity LogP

Metabolic Stability Advantage Inferred from Analogous Scaffold SAR

In a closely related pyrido[3,4-d]pyrimidine-based MPS1 inhibitor program, the introduction of a methyl group at the 6-position (equivalent to the 6-position of the pyrrolo[3,2-c]pyridine scaffold) was shown to dramatically improve human liver microsome (HLM) stability, a key factor in achieving oral bioavailability for the clinical candidate CCT251455 and its successors [1]. While direct data for the 2-carboxylic acid building block are not available, the scaffold-level SAR is highly transferable.

Metabolic Stability SAR Methyl Effect

Electronic Effect on Carboxylic Acid Reactivity

The electron-donating methyl group at the 6-position of the pyridine ring can influence the pKa of the 2-carboxylic acid and its reactivity in amide coupling or esterification reactions. While direct comparative pKa data are not available, the Hammett sigma meta value for a methyl group (σm = -0.07) predicts a slight decrease in acidity relative to the unsubstituted analog, which may necessitate adjusted coupling conditions [1].

Electronic Effect Reactivity Amide Coupling

Kinase Inhibitor Intermediates: Preference for 6-Methyl-5-azaindole in Patent Literature

Examination of pyrrolo[3,2-c]pyridine kinase inhibitor patents reveals that the 6-methyl-2-carboxylic acid is a recurrent intermediate for synthesizing potent FMS kinase inhibitors, with optimized derivatives achieving IC50 values as low as 30 nM against FMS kinase [1]. While the non-methylated parent acid is also employed, the 6-methyl derivatives consistently appear in the most potent series, suggesting a structure-activity preference.

Kinase Inhibitor Patent Analysis Drug Intermediate

Regioisomeric Integrity: Distinction from 6-Methyl-5-azaindole-3-carboxylic Acid

Procurement records for the target compound confirm its specific regioisomeric identity via IUPAC nomenclature (6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid) and distinguish it from the 3-carboxylic acid isomer (CAS 1000342-19-7). Analytical data (1H/13C NMR, HPLC) provided by vendors verify >98% purity with no detectable regioisomeric impurity, ensuring correct incorporation into synthetic sequences where positional fidelity is critical .

Regioisomer Structural Confirmation Purity Profile

Predicted Boiling Point and Thermal Stability for Process Chemistry

The 6-methyl substitution raises the predicted boiling point by approximately 35°C compared to the parent 5-azaindole-2-carboxylic acid (436.7°C vs. 471.1°C), suggesting enhanced thermal stability that may be advantageous in high-temperature coupling reactions or vacuum drying procedures . Both compounds have similar vapor pressures near zero at ambient conditions.

Process Chemistry Thermal Stability Physical Property

Recommended Application Scenarios for Procuring 6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid


Kinase Inhibitor Lead Optimization (FMS, MPS1, TrkA)

The 6-methyl-5-azaindole-2-carboxylic acid scaffold is a preferred starting point for optimizing kinase inhibitors targeting FMS, MPS1, and TrkA. Evidence from the FMS kinase series shows that compounds derived from this building block achieve sub-100 nM potencies (e.g., 30 nM for compound 1r), a 3.2-fold improvement over leads based on the non-methylated parent acid [1]. Procurement of this specific regioisomer ensures alignment with published SAR data and accelerates hit-to-lead development.

CNS Drug Discovery Requiring Enhanced Metabolic Stability

For programs targeting neurological or psychiatric disorders where oral bioavailability and CNS penetration are critical, the 6-methyl substitution is expected to reduce hepatic clearance by blocking a metabolic soft spot on the pyridine ring, analogous to the effect observed in pyrido[3,4-d]pyrimidine MPS1 inhibitors [1]. The increased LogP (ΔLogP = +0.46 versus the parent) may further facilitate blood-brain barrier penetration, making this building block a rational choice for CNS-focused libraries.

Amide Coupling Library Synthesis for Fragment-Based Screening

The 2-carboxylic acid handle allows straightforward amide bond formation with diverse amine fragments. While the electron-donating 6-methyl group slightly reduces the electrophilicity of the acid (Hammett σm = -0.07), this can be compensated by using modern coupling reagents (HATU, EDCI) under standard conditions [1]. The verified regioisomeric purity (>98%, no 3-COOH isomer) ensures that fragment libraries derived from this building block are chemically homogeneous, avoiding false positives in biochemical assays.

In Vivo Tool Compound Preparation for Target Validation

When scaling up the synthesis of an in vivo tool compound based on the 5-azaindole scaffold, the slightly lower boiling point of the 6-methyl building block (436.7°C) relative to the non-methylated analog (471.1°C) is a minor consideration; however, its thermal stability remains sufficient for standard amidation and Suzuki coupling conditions. The key advantage remains the higher probability of achieving favorable pharmacokinetic properties in the final compound, as inferred from the scaffold-level SAR [1].

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